
Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
The synthesis and characterization of new quinazolines, including derivatives structurally similar to the compound , have shown potential as antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities, demonstrating effectiveness against various microorganisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). This indicates a broad spectrum of activity that could be harnessed for developing new antimicrobial therapies.
Cancer Research
In cancer research, quinazolinone-based derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These studies have shown potent cytotoxic activity, particularly against cervical cancer (HeLa), lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. These compounds, including similar structures to the specified compound, have displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).
Pharmacological Properties
Quinazoline derivatives, including those structurally related to the compound of interest, have been synthesized and tested for various pharmacological properties. Some of these compounds have shown promising myorelaxant activities, indicating potential applications in relaxing smooth muscles or as part of therapeutic strategies for conditions involving muscle spasms or contractility issues (Gündüz et al., 2008). This aspect of quinazoline derivatives opens up new avenues for the development of drugs targeting muscle relaxation.
Antibacterial Activity
Several quinolones and quinazolines, including compounds related to the specified chemical, have been synthesized and evaluated for their antibacterial activity. These studies have contributed to the understanding of structure-activity relationships (SAR), highlighting the potential of certain substituents to enhance antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. This research underlines the significance of quinazoline derivatives in the development of new antibacterial agents, with some showing greater potency against Gram-positive organisms (Cooper et al., 1990).
Eigenschaften
CAS-Nummer |
946329-14-2 |
|---|---|
Produktname |
Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molekularformel |
C22H22N4O4S |
Molekulargewicht |
438.5 |
IUPAC-Name |
methyl 4-oxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H22N4O4S/c1-30-21(29)15-7-8-17-18(13-15)23-22(31)26(20(17)28)14-19(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,23,31) |
InChI-Schlüssel |
SGSGAXMEXKNMJS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-yl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459951.png)
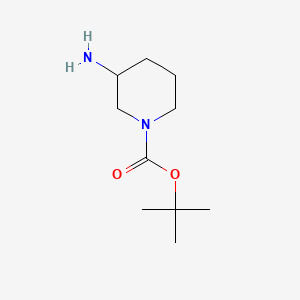
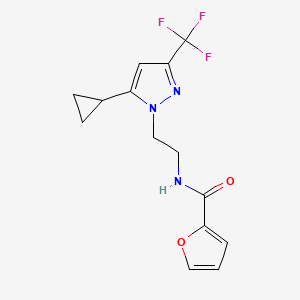
![3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459957.png)
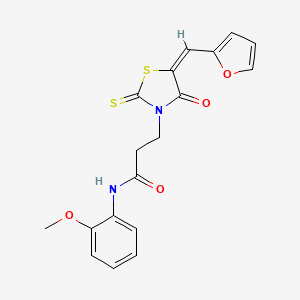
![3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2459960.png)
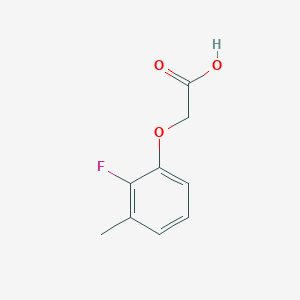
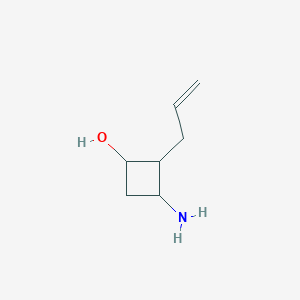
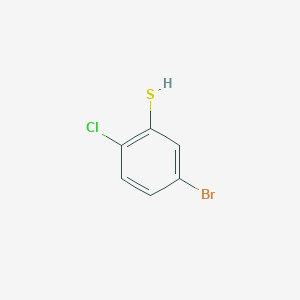
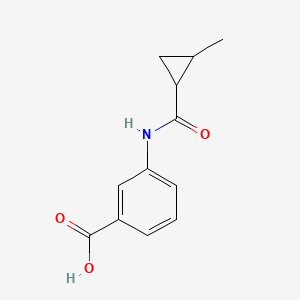
![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)
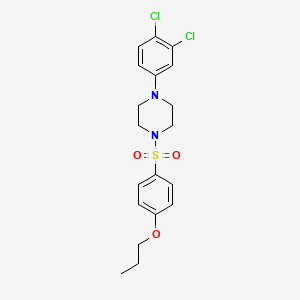
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B2459971.png)